molecular formula C19H26N4O2S B6923696 N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide

Cat. No.: B6923696
M. Wt: 374.5 g/mol
InChI Key: ZREKTLBJHMJWJP-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide is a complex organic compound that features a unique combination of a thiophene ring and a pyrido[4,3-d]pyrimidine moiety

Properties

IUPAC Name

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-19(2,3)17(15-6-5-9-26-15)22-16(24)11-23-8-7-14-13(10-23)18(25-4)21-12-20-14/h5-6,9,12,17H,7-8,10-11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREKTLBJHMJWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CS1)NC(=O)CN2CCC3=C(C2)C(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thiophene derivative, followed by the synthesis of the pyrido[4,3-d]pyrimidine core. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[4,3-d]pyrimidine moiety can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrido[4,3-d]pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-hydroxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide
  • N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide

Uniqueness

N-(2,2-dimethyl-1-thiophen-2-ylpropyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetamide is unique due to the presence of both a methoxy group and a thiophene ring, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.

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